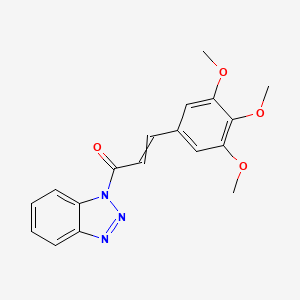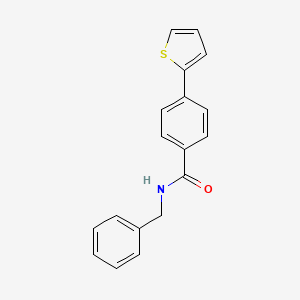
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride is a complex organometallic compound. It consists of a pentamethylcyclopentane ligand coordinated to a rhodium ion, with tetrachloride acting as counterions. This compound is notable for its catalytic properties and is used in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a rhodium precursor, such as rhodium trichloride. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a reducing agent to facilitate the formation of the rhodium(2+) complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or to metallic rhodium.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
科学的研究の応用
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride has several scientific research applications:
Material Science: The compound is used in the preparation of advanced materials, such as metal-organic frameworks and nanomaterials.
Medicinal Chemistry: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industrial Processes: It is employed in various industrial processes, including the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which 1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride exerts its effects involves the coordination of the rhodium ion to the pentamethylcyclopentane ligand. This coordination facilitates various catalytic processes by providing a stable environment for the activation of substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of rhodium-substrate intermediates that undergo subsequent transformations to yield the desired products .
類似化合物との比較
Similar Compounds
Pentamethylcyclopentadienylrhodium(III) chloride dimer: This compound is similar in structure but contains rhodium in a higher oxidation state.
Pentamethylcyclopentadienyliridium(III) chloride dimer: A similar compound with iridium instead of rhodium, used in similar catalytic applications.
Dichloro(p-cymene)ruthenium(II) dimer: Another similar compound with ruthenium, used in catalysis.
Uniqueness
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride is unique due to its specific coordination environment and the stability it provides to the rhodium ion. This stability enhances its catalytic properties and makes it particularly effective in certain reactions, such as C-H activation and hydroformylation .
特性
分子式 |
C20H40Cl4Rh2 |
|---|---|
分子量 |
628.1 g/mol |
IUPAC名 |
1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);tetrachloride |
InChI |
InChI=1S/2C10H20.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6-10H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChIキー |
ATONPBANLOSCTK-UHFFFAOYSA-J |
正規SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B12454366.png)

![Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12454384.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B12454389.png)
![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)-N~2~-methylglycinamide](/img/structure/B12454408.png)
![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)
![5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12454416.png)

![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454428.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)

